- Preparation of acid-sensitive epoxy monomers, China, , ,

Cas no 92223-80-8 (tert-Butyl Oxirane-2-carboxylate)

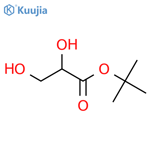

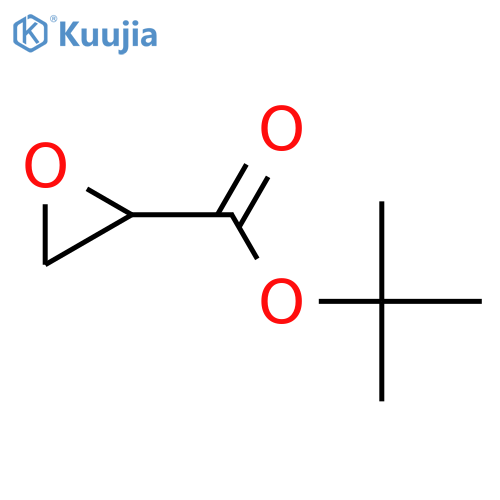

92223-80-8 structure

Product name:tert-Butyl Oxirane-2-carboxylate

CAS No:92223-80-8

MF:C7H12O3

Molecular Weight:144.168382644653

MDL:MFCD24501779

CID:2949432

PubChem ID:14288020

tert-Butyl Oxirane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Oxiranecarboxylic acid, 1,1-dimethylethyl ester

- TERT-BUTYL OXIRANE-2-CARBOXYLATE

- 1,1-Dimethylethyl 2-oxiranecarboxylate (ACI)

- Glycidic acid, tert-butyl ester (7CI)

- Oxiranecarboxylic acid, 1,1-dimethylethyl ester (9CI)

- Oxirane-2-carboxylic acid tert-butyl ester

- AS-67498

- DB-088544

- 92223-80-8

- tert-butyloxirane-2-carboxylate

- Oxiranecarboxylic acid, 1,1-dimethylethyl ester

- CS-0037958

- MFCD24501779

- SCHEMBL7870788

- tert-Butyl (R)-oxirane-2-carboxylate

- SY125206

- Z1509050079

- EN300-1272483

- W11683

- AKOS032961391

- tert-Butyl Oxirane-2-carboxylate

-

- MDL: MFCD24501779

- インチ: 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3

- InChIKey: DPZMUWXOAMOYDT-UHFFFAOYSA-N

- SMILES: O=C(C1CO1)OC(C)(C)C

計算された属性

- 精确分子量: 144.078644241g/mol

- 同位素质量: 144.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 3

- 複雑さ: 145

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.8Ų

- XLogP3: 0.8

tert-Butyl Oxirane-2-carboxylate Security Information

- Signal Word:warning

- 危害声明: H303+H313+H333

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl Oxirane-2-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A984320-1g |

tert-Butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 1g |

$24.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108598-100mg |

tert-Butyl oxirane-2-carboxylate |

92223-80-8 | 98% | 100mg |

¥36 | 2023-04-12 | |

| Enamine | EN300-1272483-0.1g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 0.1g |

$106.0 | 2023-06-08 | |

| TRC | B872003-100mg |

tert-Butyl Oxirane-2-carboxylate |

92223-80-8 | 100mg |

$ 160.00 | 2022-06-06 | ||

| abcr | AB487767-5 g |

tert-Butyl oxirane-2-carboxylate, 95%; . |

92223-80-8 | 95% | 5g |

€227.90 | 2023-04-20 | |

| Enamine | EN300-1272483-10000mg |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95.0% | 10000mg |

$493.0 | 2023-10-02 | |

| Enamine | EN300-1272483-10.0g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 10g |

$807.0 | 2023-06-08 | |

| abcr | AB487767-5g |

tert-Butyl oxirane-2-carboxylate, 95%; . |

92223-80-8 | 95% | 5g |

€213.00 | 2025-02-13 | |

| Enamine | EN300-1272483-0.25g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 0.25g |

$151.0 | 2023-06-08 | |

| Enamine | EN300-1272483-2.5g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 2.5g |

$390.0 | 2023-06-08 |

tert-Butyl Oxirane-2-carboxylate 合成方法

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 12 h, rt

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, reflux; reflux → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

Reference

- Preparation of bicyclic aryl monobactam compounds and methods of use thereof for the treatment of bacterial infections, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iron(3+), bis[N,N′-dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-ethanediamine-κ… Solvents: Acetonitrile , Water ; 15 min, 298 K; 15 min, 298 K

Reference

- Cis-Dihydroxylation of electron deficient olefins catalysed by an oxo-bridged diiron(III) complex with H2O2, Journal of Molecular Catalysis A: Chemical, 2016, 413, 77-84

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 2 d, reflux; reflux → 0 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Reference

- Isopenicillin N Synthase Mediates Thiolate Oxidation to Sulfenate in a Depsipeptide Substrate Analogue: Implications for Oxygen Binding and a Link to Nitrile Hydratase?, Journal of the American Chemical Society, 2008, 130(31), 10096-10102

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Hydrogen peroxide Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetic acid ; rt

Reference

- A chameleon catalyst for nonheme iron-promoted olefin oxidation, Chemical Communications (Cambridge, 2014, 50(89), 13777-13780

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Butyllithium Solvents: Benzene , Tetrahydrofuran , Hexane

Reference

- A stereocontrolled approach to electrophilic epoxides, Journal of the Chemical Society, 1988, (9), 2663-74

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 d, reflux

Reference

- Preparation of 2-[(N-substituted carbamoyl)oxy]acetates as selective inhibitors of NLRP3 inflammasome, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Peracetic acid

Reference

- Peracetic acid, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: (OC-6-33)-[rel-[N(R),N′(R)]-N,N′-Dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-e… Solvents: Acetonitrile ; 25 min, rt

Reference

- Iron-catalyzed olefin epoxidation in the presence of acetic acid: insights into the nature of the metal-based oxidant, Journal of the American Chemical Society, 2007, 129(51), 15964-15972

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [2,2′-[[(1S,1′S,2R,2′R)-[2,2′-bipyrrolidine]-1,1′-diyl-κN1,κN1′]bis(methyl… Solvents: Acetonitrile , Water ; 20 min, 25 °C; 5 min, 25 °C

Reference

- Iron-catalyzed asymmetric olefin cis-dihydroxylation with 97% enantiomeric excess, Angewandte Chemie, 2008, 47(10), 1887-1889

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, 60 °C; 60 °C → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

Reference

- Preparation of biaryl monobactam compounds for the treatment of bacterial infections, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [[N(R),N′(S),1S,2S]-N,N′-dimethyl-N,N′-bis[(6-methyl-2-pyridinyl-κN)methyl… Solvents: Acetonitrile , Water

Reference

- Modeling Rieske Dioxygenases: The First Example of Iron-Catalyzed Asymmetric cis-Dihydroxylation of Olefins, Journal of the American Chemical Society, 2001, 123(27), 6722-6723

tert-Butyl Oxirane-2-carboxylate Preparation Products

tert-Butyl Oxirane-2-carboxylate 関連文献

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

92223-80-8 (tert-Butyl Oxirane-2-carboxylate) Related Products

- 94443-88-6(bacopaside X)

- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)

- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)

- 1220030-20-5(2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)

- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)

- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)

- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)

- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)

- 73791-20-5(6-Chloro-4-nitroso-O-cresol)

- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92223-80-8)tert-Butyl Oxirane-2-carboxylate

Purity:99%

はかる:25g

Price ($):346.0